3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-ol
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Overview
Description
(S)-4,5-isopropylidene-2-pentenol is an organic compound that belongs to the class of alcohols It is characterized by the presence of an isopropylidene group attached to a pentenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-isopropylidene-2-pentenol typically involves the use of starting materials such as alkenes and alcohols. One common synthetic route is the hydroboration-oxidation of an appropriate alkene, followed by protection of the resulting alcohol with an isopropylidene group. The reaction conditions often include the use of borane reagents and oxidizing agents such as hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of (S)-4,5-isopropylidene-2-pentenol may involve large-scale hydroboration-oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4,5-isopropylidene-2-pentenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.
Scientific Research Applications
(S)-4,5-isopropylidene-2-pentenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses and pharmacological properties.
Industry: It is utilized in the production of fine chemicals and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-4,5-isopropylidene-2-pentenol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. Additionally, its structural features enable it to participate in various chemical reactions, influencing its overall activity and effects.
Comparison with Similar Compounds
Similar Compounds
®-4,5-isopropylidene-2-pentenol: The enantiomer of (S)-4,5-isopropylidene-2-pentenol, with similar chemical properties but different biological activities.
4,5-isopropylidene-2-pentanol: A related compound with a similar structure but lacking the double bond in the pentenol backbone.
Isopropylidene glycerol: Another compound with an isopropylidene group, used in different applications.
Uniqueness
(S)-4,5-isopropylidene-2-pentenol is unique due to its specific stereochemistry and the presence of both an isopropylidene group and a pentenol backbone
Properties
Molecular Formula |
C8H14O3 |
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Molecular Weight |
158.19 g/mol |
IUPAC Name |
(E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H14O3/c1-8(2)10-6-7(11-8)4-3-5-9/h3-4,7,9H,5-6H2,1-2H3/b4-3+ |
InChI Key |
OZYZQEWPEYGVRU-ONEGZZNKSA-N |
Isomeric SMILES |
CC1(OCC(O1)/C=C/CO)C |
Canonical SMILES |
CC1(OCC(O1)C=CCO)C |
Origin of Product |
United States |
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